molecular formula C14H9BrClF3N2O B10969702 1-(4-Bromo-3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

1-(4-Bromo-3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B10969702
M. Wt: 393.58 g/mol
InChI Key: AZYFZBPISUAQOR-UHFFFAOYSA-N
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Description

N-(4-BROMO-3-CHLOROPHENYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of bromine, chlorine, and trifluoromethyl groups in its structure suggests potential biological activity and unique chemical properties.

Properties

Molecular Formula

C14H9BrClF3N2O

Molecular Weight

393.58 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H9BrClF3N2O/c15-11-5-4-10(7-12(11)16)21-13(22)20-9-3-1-2-8(6-9)14(17,18)19/h1-7H,(H2,20,21,22)

InChI Key

AZYFZBPISUAQOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-3-CHLOROPHENYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 4-bromo-3-chloroaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-3-CHLOROPHENYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted urea derivatives, while hydrolysis would produce amines and carbon dioxide.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agriculture: As a potential herbicide or pesticide due to its unique chemical structure.

    Materials Science: As a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-BROMO-3-CHLOROPHENYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, chlorine, and trifluoromethyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMO-3-CHLOROPHENYL)-N’-PHENYLUREA
  • N-(4-BROMOPHENYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA
  • N-(3-CHLOROPHENYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA

Uniqueness

N-(4-BROMO-3-CHLOROPHENYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the combination of bromine, chlorine, and trifluoromethyl groups in its structure. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.

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